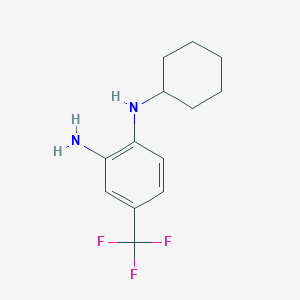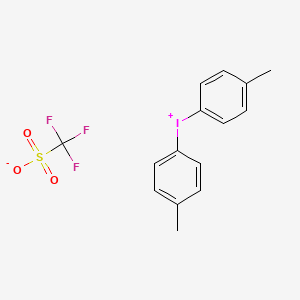
Di-p-tolyliodonium trifluoromethanesulfonate
Übersicht
Beschreibung
Di-p-tolyliodonium trifluoromethanesulfonate, also known by its acronym PITf, is an organic compound used in scientific experiments and industry. It has a molecular formula of C15H14F3IO3S and a molecular weight of 458.23 g/mol .
Synthesis Analysis
The synthesis of this compound involves several steps. In one experiment, a diaryliodonium salt, CuCl, triethylamine, and the corresponding tert-butyl N-sulfonylcarbamate were mixed in toluene and stirred at room temperature . In another experiment, trifluoromethanesulfonic acid bis (4-methylphenyl) iodonium, trifluoroacetic sodium methanesulfinate, and copper oxide were stirred in N,N-dimethylformamide at room temperature for 3 days .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is used in copper-catalyzed N-arylation . It also reacts with copper (I) iodide in 1,2-dichloro-ethane at 65℃ .Physical And Chemical Properties Analysis
This compound is a powder . Its molecular weight is 458.23 g/mol . More specific physical and chemical properties such as boiling point, solubility, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Catalytic Reactions
Di-p-tolyliodonium trifluoromethanesulfonate has been used in various catalytic reactions. It is involved in the preparation of diaryliodonium triflates, which are useful in synthesis reactions due to their high reactivity and selectivity (Kitamura, Matsuyuki, & Taniguchi, 1994). Additionally, it serves as a catalyst in disulfide exchange reactions, playing a crucial role in the synthesis of unsymmetrical disulfides, a key step in the production of various organic compounds (Arisawa & Yamaguchi, 2003).
Lewis Acid Catalysis
In the field of Lewis acid catalysis, this compound is used in acylation reactions. Its ability to catalyze the acylation of alcohols with acid anhydrides, including sterically-hindered secondary or tertiary alcohols, is of particular significance (Ishihara, Kubota, Kurihara, & Yamamoto, 1996). This makes it an extremely versatile and useful catalyst in organic synthesis.
Electrochemical Applications
The compound has also found applications in electrochemical studies. It is a key component in the study of the dissociation of acids in non-aqueous solvents, providing insights into the behavior of trifluoromethanesulfonic acid in various solvents (Fujinaga & Sakamoto, 1977). Such studies are crucial for understanding the fundamental properties of ionic liquids and their applications in fuel cells and batteries.
Polymerization Processes
This compound plays a role in polymerization processes as well. It is used in the electrooxidative polymerization of pyrrole, where its presence significantly affects the polymerization rate and properties of the resulting polypyrrole film (Sekiguchi, Atobe, & Fuchigami, 2002). This has implications for the development of conductive polymers with enhanced properties.
Organic Synthesis
In organic synthesis, this compound is utilized in reactions involving sulfonamides and disulfides. It catalyzes cyclization reactions, aiding in the efficient formation of complex organic structures (Haskins & Knight, 2002). These reactions are important for the synthesis of a variety of organic compounds, including pharmaceuticals.
Safety and Hazards
Di-p-tolyliodonium trifluoromethanesulfonate is classified as a danger according to safety guidelines . It has hazard statements H301-H314-H335-H360, indicating that it is toxic if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may damage fertility or the unborn child .
Eigenschaften
IUPAC Name |
bis(4-methylphenyl)iodanium;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14I.CHF3O3S/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;2-1(3,4)8(5,6)7/h3-10H,1-2H3;(H,5,6,7)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEUHYARQIAHEG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3IO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123726-16-9 | |
| Record name | 123726-16-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



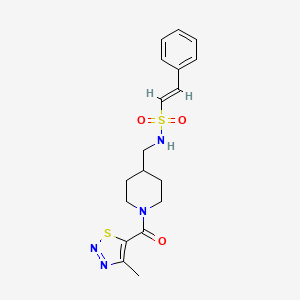
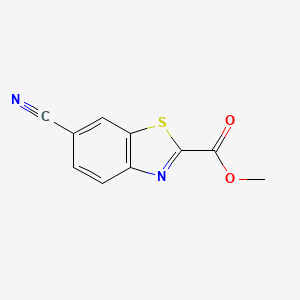
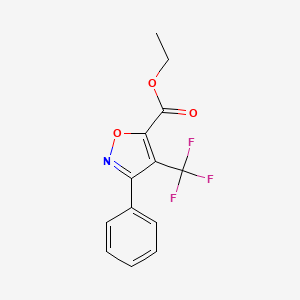
![10,16-Bis[4-anthracen-9-yl-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3224684.png)
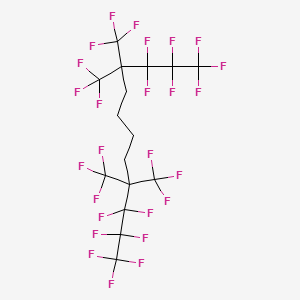
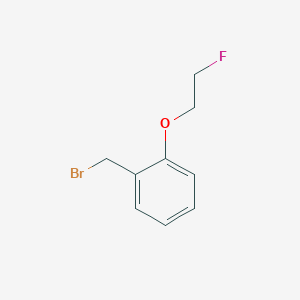
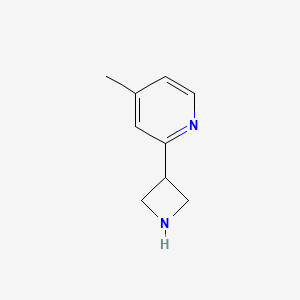

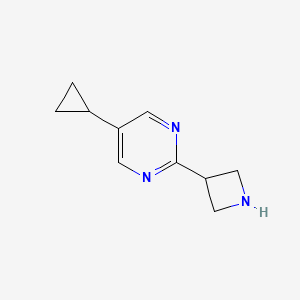
![Spiro[azetidine-3,2'-chromane]-4'-one](/img/structure/B3224744.png)
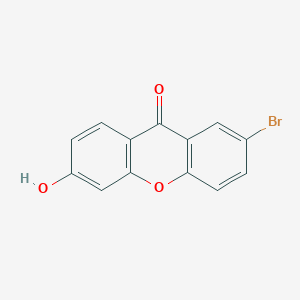
![Imidazo[1,2-a]pyrimidin-3-ylboronic acid](/img/structure/B3224762.png)
![9,9-Bis[6-(glycidyloxy)-2-naphthyl]-9H-fluorene](/img/structure/B3224765.png)
